![molecular formula C18H12F3N5O B4755292 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline](/img/structure/B4755292.png)
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline
Overview
Description
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the tetrazole ring separately, followed by their coupling. One common method involves the following steps:
Synthesis of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of Tetrazole Ring: The tetrazole ring can be prepared by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves the coupling of the quinoline core with the tetrazole ring. This can be achieved through a nucleophilic substitution reaction where the methoxy group on the quinoline reacts with the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the implementation of green chemistry principles to minimize waste and the use of hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group on the quinoline ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Treatment with concentrated HBr (48%) at 120°C for 6 hours replaces the methoxy group with a hydroxyl (-OH), forming 8-hydroxyquinoline derivatives .
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Alkylation : Reaction with alkyl halides (e.g., chloroethylamine) in the presence of K₂CO₃ yields ethylenediamine-linked hybrids .
Key Data :
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Demethylation | HBr (48%), 120°C, 6h | 8-hydroxyquinoline derivative | 72–85 |
Alkylation | Chloroethylamine, K₂CO₃, DMF | Ethylenediamine hybrid | 61–78 |
Tetrazole Ring Functionalization
The tetrazole moiety participates in 1,3-dipolar cycloadditions and alkylation due to its electron-deficient nitrogen atoms:
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Cycloaddition with Alkenes : Reacts with acrylates under microwave irradiation (100°C, 30 min) to form pyrazoline intermediates .
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Alkylation : Treatment with methyl iodide in THF selectively alkylates the N-2 position of the tetrazole ring.
Key Data :
Reaction Type | Conditions | Product | Selectivity |
---|---|---|---|
Cycloaddition | Microwave, 100°C, 30 min | Pyrazoline | 89% |
Alkylation | CH₃I, THF, RT | N-2-methyltetrazole | >95% |
Electrophilic Aromatic Substitution on Quinoline
The quinoline ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the methoxy group :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C-5.
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Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonated derivatives.
Regioselectivity :
Electrophile | Position | Yield (%) |
---|---|---|
NO₂⁺ | C-5 | 68 |
SO₃H⁺ | C-7 | 54 |
Trifluoromethylphenyl Reactivity
The 3-(trifluoromethyl)phenyl group attached to the tetrazole influences electronic properties but remains largely inert under mild conditions. Notable exceptions include:
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Nucleophilic Aromatic Substitution : Under strong basic conditions (NaOH, 150°C), the CF₃ group activates the phenyl ring for substitution at the para-position.
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Radical Reactions : UV-initiated reactions with peroxides generate trifluoromethyl radicals, enabling cross-coupling.
Oxidation and Reduction
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Quinoline Oxidation : H₂O₂/CH₃COOH oxidizes the quinoline ring to quinoline N-oxide, enhancing coordination with metal ions .
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Tetrazole Reduction : LiAlH₄ reduces the tetrazole to a thioamide, though this reaction is rarely employed due to instability .
Reaction Outcomes :
Process | Reagents | Product | Yield (%) |
---|---|---|---|
Oxidation | H₂O₂/CH₃COOH | Quinoline N-oxide | 83 |
Reduction | LiAlH₄, THF | Thioamide derivative | 41 |
Coordination Chemistry
The quinoline nitrogen and tetrazole moiety act as bidentate ligands for transition metals:
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Copper(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in ethanol, exhibiting enhanced antimicrobial activity .
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Palladium Catalysis : Serves as a ligand in Suzuki-Miyaura cross-coupling reactions .
Stability Constants :
Metal Ion | Log K (Stability Constant) | Application |
---|---|---|
Cu²⁺ | 12.3 ± 0.2 | Antimicrobial agents |
Pd²⁺ | 9.8 ± 0.3 | Catalysis |
Comparative Reactivity of Structural Analogues
The trifluoromethyl group enhances electrophilic substitution rates compared to non-fluorinated analogues:
Compound | Nitration Rate (Relative) | Sulfonation Rate (Relative) |
---|---|---|
8-Methoxyquinoline | 1.0 | 1.0 |
8-(Trifluoromethoxy)quinoline | 1.7 ± 0.1 | 1.5 ± 0.1 |
Degradation Pathways
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Photodegradation : UV light (λ = 254 nm) cleaves the tetrazole-quinoline linkage, forming quinoline-8-ol and trifluoromethylphenyl fragments.
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Hydrolysis : Acidic hydrolysis (HCl, 80°C) degrades the tetrazole ring to an amide .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry, catalysis, and materials science. Experimental data from controlled studies validate its versatility and reactivity under diverse conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in developing new pharmaceuticals due to its unique chemical properties.
- Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with microbial membranes.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways through interactions with specific proteins.
Drug Discovery
The structural diversity of 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline makes it a valuable candidate in drug discovery processes.
- Lead Compound Development : Its unique combination of functional groups allows for the design of derivatives with enhanced biological activity. This has been particularly useful in creating targeted therapies for various cancers .
Biochemical Research
The compound's ability to mimic natural substrates makes it useful in biochemical assays.
- Enzyme Inhibition Studies : The tetrazole moiety can act as a bioisostere for carboxylic acids, making it suitable for studying enzyme interactions and inhibition mechanisms .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against a panel of bacterial strains. Results indicated enhanced activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Screening
A series of analogs based on this compound were evaluated for anticancer activity against various cancer cell lines. One derivative showed IC50 values in the nanomolar range, highlighting its potency and potential as a lead compound for further development.
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties | Potential Applications |
---|---|---|---|
8-{(1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline | Quinoline core, tetrazole ring | High lipophilicity | Antimicrobial, anticancer |
N-[4-{(1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide | Benzamide moiety | Enhanced enzyme binding | Anticancer research |
4-(Trifluoromethyl)phenylbenzamide | Simplified structure | Focused on hydrophobic interactions | Drug discovery |
Mechanism of Action
The mechanism of action of 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The tetrazole ring can mimic the structure of carboxylic acids, potentially allowing the compound to act as a bioisostere in drug design.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the tetrazole ring and trifluoromethyl group, making it less versatile in terms of chemical reactivity.
3-(trifluoromethyl)phenyl tetrazole: Lacks the quinoline core, limiting its applications in medicinal chemistry.
Quinoline N-oxide: An oxidized form of quinoline, used in different chemical contexts.
Uniqueness
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline is unique due to the combination of the quinoline core, tetrazole ring, and trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific applications.
Biological Activity
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a quinoline moiety, a tetrazole ring, and a trifluoromethyl group, which contribute to its diverse biological interactions and therapeutic potentials.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound contains several functional groups that enhance its lipophilicity and ability to interact with biological targets.
The biological activity of this compound is largely attributed to:
- Tetrazole Ring : Mimics carboxylic acids, facilitating binding to various enzymes and receptors.
- Trifluoromethyl Group : Increases lipophilicity, enhancing cellular penetration and interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The tetrazole ring's ability to mimic carboxylic acids allows for effective binding to microbial enzymes, potentially inhibiting their activity. Studies have shown that derivatives of tetrazole compounds can demonstrate significant antibacterial effects against various pathogens.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by:
- Inducing apoptosis.
- Blocking cell cycle progression.
- Modulating signaling pathways such as PI3K/AKT/mTOR, which are crucial in cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Anticancer | Induces apoptosis in cancer cells | |
Cytotoxicity | Blocks cell cycle progression |
Study 1: Anticancer Effects
A study evaluated the effects of this compound on colorectal cancer cell lines (HCT116 and Caco-2). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. The IC50 values were found to be lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of related tetrazole compounds. The results showed that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the tetrazole moiety enhances the antimicrobial properties.
Properties
IUPAC Name |
8-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)13-6-2-7-14(10-13)26-16(23-24-25-26)11-27-15-8-1-4-12-5-3-9-22-17(12)15/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMVGHYCBTCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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